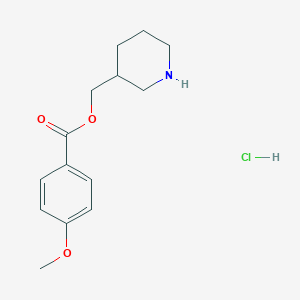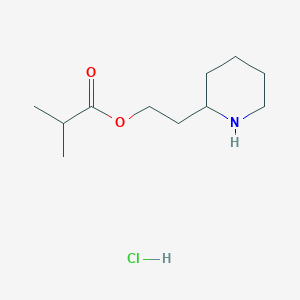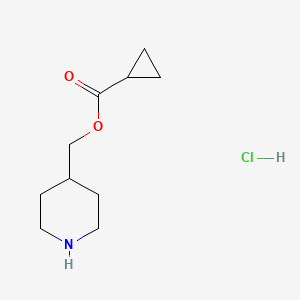
5-fluoro-4-iodo-1H-indole
Overview
Description
5-fluoro-4-iodo-1H-indole is a heterocyclic organic compound with the molecular formula C8H5FIN . It is a white to brown solid and is used for research and development purposes .
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, has been a subject of interest in the field of organic chemistry . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The molecular weight is 261.034873 g/mol .Chemical Reactions Analysis
Indole derivatives, such as this compound, have been synthesized using various methods . For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been used for the rapid synthesis of 1,2,3-trisubstituted indoles .Physical And Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 261.034873 g/mol and a molecular formula of C8H5FIN .Scientific Research Applications
1. HIV Non-Nucleoside Reverse Transcriptase Inhibition
A study by Mayes et al. (2010) describes the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, an important intermediate in the creation of phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase. This research highlights the potential use of fluoro-indole derivatives in HIV treatment strategies (Mayes et al., 2010).
2. Antidepressant Drug Development
Anderson et al. (1997) developed a compound, 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, which facilitates 5-HT neurotransmission and was a candidate for antidepressant drugs. This study underscores the potential of fluoro-indole derivatives in treating depression (Anderson et al., 1997).
3. Antituberculosis Activity
Karalı et al. (2007) synthesized new series of 5-fluoro-1H-indole-2,3-dione derivatives and evaluated their antituberculosis activity. They found significant inhibitory activity against Mycobacterium tuberculosis, indicating the potential use of fluoro-indole derivatives in tuberculosis treatment (Karalı et al., 2007).
4. Synthesis of Sertindole
Li et al. (2011) described the optimization of the Ullmann reaction in the synthesis of Sertindole, a key intermediate of which is 5-chloro-1-(4- fluorophenyl)-indole. Sertindole is an antipsychotic medication, showcasing another pharmaceutical application of fluoro-indole compounds (Li, Ma, & Yu, 2011).
5. Novel HIV-1 Attachment Inhibitor
Wang et al. (2003) discussed an indole derivative that interferes with the interaction of HIV surface protein gp120 with the CD4 receptor. This research indicates the role of fluoro-indole derivatives in developing new inhibitors for HIV-1 attachment (Wang et al., 2003).
6. Development of Antitumor Agents
McCarroll et al. (2007) reported the synthesis of 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones by Sonogashira reactions. These compounds, including fluoroindole derivatives, showed selective inhibition of cancer cell lines, suggesting their potential in cancer therapy (McCarroll et al., 2007).
Future Directions
The future directions of research on 5-fluoro-4-iodo-1H-indole could involve further investigation into its biological activities, as indole derivatives have shown diverse biological activities . Additionally, the development of novel methods of synthesis for indole derivatives could be a potential area of future research .
Mechanism of Action
Target of Action
The primary target of the compound 5-fluoro-4-iodo-1H-indole is the Glutamate-gated chloride channel (GluCl), a prominent target for drug selection and design in parasitology . The interaction with this target is believed to induce parasite death .
Mode of Action
This compound interacts proficiently with the Gln219 amino acid of the pentameric GluCl, as shown in docking analysis . This interaction is believed to activate the ion channel, leading to the death of the parasite .
Biochemical Pathways
The activation of glucl suggests that it may interfere with the normal functioning of the nervous system in parasites, leading to their death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neural activity in parasites through the activation of GluCl . This leads to the death of the parasites .
properties
IUPAC Name |
5-fluoro-4-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVWMIMJWJJLAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

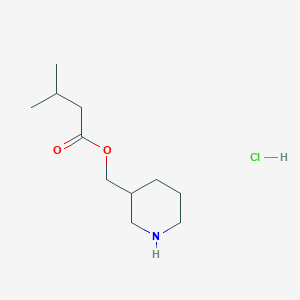

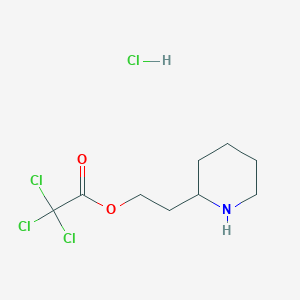
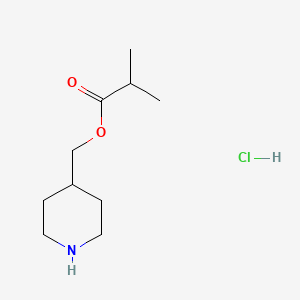
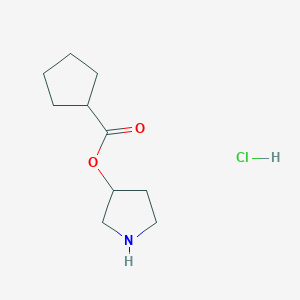
![Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397346.png)
![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)
![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)
![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)
